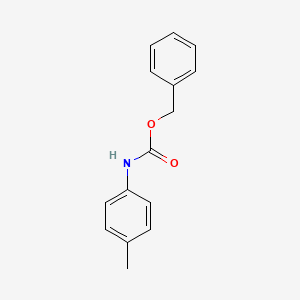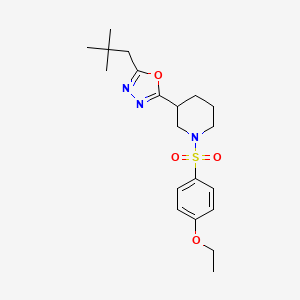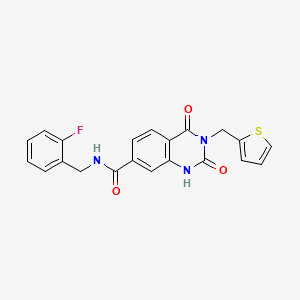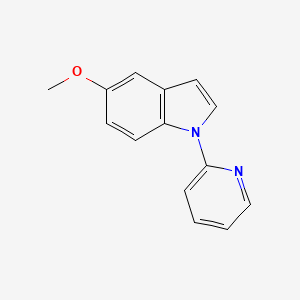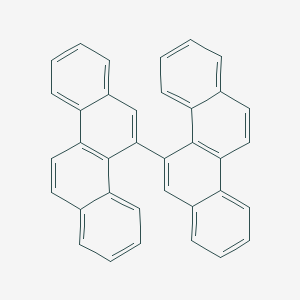
5,5'-Bichrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bichrysene is a polycyclic aromatic hydrocarbon composed of two chrysene units connected at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bichrysene typically involves a multi-step process starting from smaller molecular precursors. One common method includes the oxidative cyclodehydrogenation of 11,11’-dibromo-5,5’-bichrysene using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and trifluoromethanesulfonic acid (TfOH) to yield the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Bichrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 5,5’-Bichrysene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.
Applications De Recherche Scientifique
5,5’-Bichrysene has several applications in scientific research:
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on health.
Mécanisme D'action
The mechanism of action of 5,5’-Bichrysene involves its interaction with various molecular targets and pathways. In materials science, its unique structure allows it to act as a precursor for the synthesis of graphene-like materials with specific electronic properties. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Chrysene: A simpler polycyclic aromatic hydrocarbon with four fused benzene rings.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Perylene: A polycyclic aromatic hydrocarbon with five fused benzene rings, used in organic electronics.
Uniqueness: 5,5’-Bichrysene is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. Its ability to form graphene-like materials with controlled defects makes it particularly valuable in the field of materials science .
Propriétés
Formule moléculaire |
C36H22 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
5-chrysen-5-ylchrysene |
InChI |
InChI=1S/C36H22/c1-7-15-29-23(9-1)17-19-31-27-13-5-3-11-25(27)21-33(35(29)31)34-22-26-12-4-6-14-28(26)32-20-18-24-10-2-8-16-30(24)36(32)34/h1-22H |
Clé InChI |
WXLLLRUXIVBRGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C5=CC6=CC=CC=C6C7=C5C8=CC=CC=C8C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


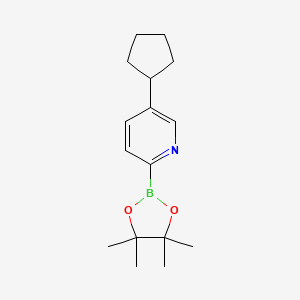
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)

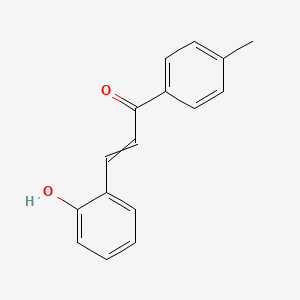
![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
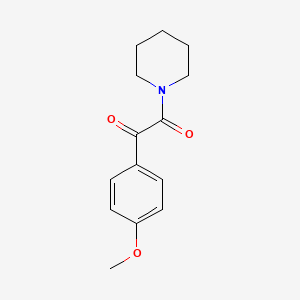
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
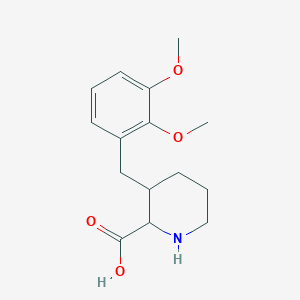
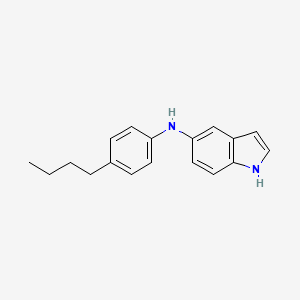
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
